5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

CDK inhibitor bioisostere cellular potency

5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1513232-64-8; molecular formula C₆H₅N₅O₂, MW 179.14) is a heterobicyclic building block combining the pharmacologically privileged pyrazolo[4,3-d]pyrimidine core with a 5-amino substituent and a carboxylic acid handle at position The scaffold is a structural bioisostere of the purine adenine ring system, enabling it to mimic ATP-binding interactions yet providing distinct hydrogen-bonding topology and synthetic versatility. Literature and patent data classify pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), adenosine A3 receptors, hypoxia-inducible factor prolyl hydroxylases, and angiogenesis targets, with substitution at positions 1, 3, 5, and 7 critically modulating potency, selectivity, and physicochemical properties.

Molecular Formula C6H5N5O2
Molecular Weight 179.14 g/mol
Cat. No. B15234713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Molecular FormulaC6H5N5O2
Molecular Weight179.14 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)N)C(=NN2)C(=O)O
InChIInChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)(H2,7,8,9)
InChIKeyBIPRHXQBXFHGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid: Core Scaffold for Differentiated Kinase and Purinergic Probes


5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS 1513232-64-8; molecular formula C₆H₅N₅O₂, MW 179.14) is a heterobicyclic building block combining the pharmacologically privileged pyrazolo[4,3-d]pyrimidine core with a 5-amino substituent and a carboxylic acid handle at position 3. The scaffold is a structural bioisostere of the purine adenine ring system, enabling it to mimic ATP-binding interactions yet providing distinct hydrogen-bonding topology and synthetic versatility [1]. Literature and patent data classify pyrazolo[4,3-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), adenosine A3 receptors, hypoxia-inducible factor prolyl hydroxylases, and angiogenesis targets, with substitution at positions 1, 3, 5, and 7 critically modulating potency, selectivity, and physicochemical properties [2].

Target Class CDK, adenosine A3, angiogenesis target probe design
Workflow ATP-mimetic scaffold for focused kinase / GPCR library synthesis
Selection Context 3-COOH handle for amide coupling; 5-NH2 for vectorial elaboration

Why 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Purine or Isomeric Pyrazolopyrimidine Scaffolds


Casual substitution of this scaffold with purine- or pyrazolo[3,4-d]pyrimidine-based alternatives fails because the [4,3-d] ring fusion and the precise positioning of the 5-NH₂ and 3-COOH groups control both the biological target engagement and the physico-chemical developability. Direct head-to-head studies demonstrate that pyrazolo[4,3-d]pyrimidine bioisosteres of purine CDK inhibitors exhibit superior cellular potency, while isomer comparisons reveal distinct selectivity fingerprints traceable to altered hinge-region hydrogen bonding [1]. Furthermore, at the procurement level, the 3-carboxylic acid handle enables straightforward amide coupling and ester prodrug strategies that are stereo-electronically inaccessible to 5-carboxylic acid regioisomers, making the substitution pattern a critical go/no-go for SAR expansion [2].

This scaffold
Pyrazolo[4,3-d]pyrimidine ring fusion with 3-COOH / 5-NH2 vectors
Purine isostere
! Altered hinge-region H-bond topology may shift kinase selectivity profile
[3,4-d] Isomer
! Nitrogen spatial orientation differs; reported selectivity window may not transfer
5-COOH regioisomer
! Steric hindrance at coupling site may limit amide library scope

Quantitative Differentiation Evidence for 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid


Superior Cellular CDK Inhibitory Potency of Pyrazolo[4,3-d]pyrimidine Bioisosteres vs. Purine Analog CR8

In a direct head-to-head comparison, 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives—elaborated from the 5-amino-3-carboxy pyrazolo[4,3-d]pyrimidine core—proved significantly more potent than the cognate purine-based CDK inhibitor CR8 in cellular proliferation assays against cancer cell lines. The pyrazolo[4,3-d]pyrimidine series displayed single-digit to sub-micromolar IC₅₀ values in K-562 and MCF-7 cells, whereas CR8 exhibited IC₅₀ values >10 μM in the same assay format [1]. This potency advantage, attributed to improved cell permeability and altered binding kinetics, directly validates the [4,3-d] scaffold as a superior starting point for CDK inhibitor lead generation.

Cellular CDK potency
Head-to-head
IC₅₀ single-digit to sub-µM vs. CR8 >10 µM in K-562/MCF-7 cells
Supports CDK inhibitor lead-generation workflow fit
Cellular assay context; review for target-specific translocation
CDK inhibitor bioisostere cellular potency

Enhanced Selectivity and Efficiency Index of 3,7-Disubstituted Pyrazolo[4,3-d]pyrimidines Compared to Known Analogues

Patent EP 1475094 A1 explicitly claims that 3,7-disubstituted pyrazolo[4,3-d]pyrimidine derivatives—for which 5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a key synthetic precursor—exhibit an improved selectivity and efficiency index relative to known antimitotic analogues, meaning they are less toxic yet more efficacious [1]. This class-level claim is supported by kinase selectivity profiling data showing that structurally related trisubstituted pyrazolo[4,3-d]pyrimidines preferentially inhibit CDK2, CDK5, and CDK9 while largely sparing other kinases, a selectivity window not achieved by earlier purine-based antimitotics [2].

Selectivity index
Class-level
Claimed improved efficiency vs. known antimitotic analogues; CDK2/5/9 preference reported
Context-dependent; patent-level selectivity claim requires project-specific profiling
Data to verify in target kinase panel
kinase selectivity efficiency index antimitotic

Distinct Selectivity Footprint of Pyrazolo[4,3-d]pyrimidine A₃ Adenosine Receptor Antagonists vs. Isomeric Pyrazolo[3,4-d]pyrimidine Series

A systematic structural refinement campaign on pyrazolo[4,3-d]pyrimidine-based human A₃ adenosine receptor (hA₃AR) antagonists yielded compound 25 with a Ki of 0.027 nM and >10,000-fold selectivity over hA₁, hA₂A, and hA₂B subtypes [1]. In contrast, analogous pyrazolo[3,4-d]pyrimidine isomers reported in the literature typically achieve only nanomolar hA₃ affinity with significantly lower subtype selectivity (100- to 1,000-fold), owing to the altered spatial orientation of the bicyclic nitrogen atoms that modifies the hydrogen-bonding pattern within the receptor orthosteric pocket [2]. This isomer-level differentiation is directly relevant because the 5-amino-3-carboxylic acid substitution pattern on the [4,3-d] core enables the same vectorial elaboration that produced the picomolar antagonists.

hA₃ selectivity
Cross-study
Ki 0.027 nM; >10,000-fold vs. hA₁/hA₂A/hA₂B
Supports GPCR antagonist probe development pathway
Isomer-level differentiation; confirm in-house assay format
adenosine A3 receptor selectivity isomer comparison

Favorable Physicochemical Profile for Aqueous Formulation: LogP −1.26 Enables Direct Salt and Prodrug Strategies

The experimentally determined LogP of 1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is −1.26, reflecting the polar character conferred by the carboxylic acid and amino substituents . This is significantly lower than the 5-carboxylic acid regioisomer hydrochloride salt (LogP approx. −0.87), and markedly lower than unsubstituted pyrazolo[4,3-d]pyrimidine (LogP ~0.5). The 3-COOH positioning places the ionizable group at the optimal vector for aqueous solubility while preserving synthetic accessibility via standard amide coupling, whereas the 5-COOH isomer is sterically hindered by the adjacent pyrimidine ring nitrogens, complicating derivatization [1].

LogP
Class-level
−1.26 (vs. −0.87 5-COOH isomer, ~0.5 unsubstituted)
Supports aqueous-compatible library synthesis workflow
Reported LogP; verify batch-specific solubility
LogP solubility carboxylic acid handle

Validated Synthetic Route from 4-Aminopyrazole-3-carboxylic Acid Ensures Reproducible Procurement and Scale-Up

The foundational synthesis of the pyrazolo[4,3-d]pyrimidine system starting from 4-aminopyrazole-3-carboxylic acid was established as early as 1956 and has been repeatedly validated in subsequent medicinal chemistry campaigns [1]. This route, which proceeds via cyclocondensation of the 4-aminopyrazole-3-carboxylic acid precursor with formamide or formamidine equivalents, provides a convergent and scalable entry into the 5-amino-substituted scaffold. In contrast, the isomeric pyrazolo[3,4-d]pyrimidine core requires alternative starting materials with different commercial availability and cost profiles, creating supply-chain differentiation [2]. Recent patent literature (EP 1475094) further details robust multigram-scale procedures for 3,7-disubstitution, directly applicable to the 5-amino-3-carboxylic acid building block.

Synthetic route
Supporting
Cyclocondensation of 4-aminopyrazole-3-carboxylic acid; multigram scale reported
May support procurement reproducibility and scale-up planning
Validate with supplier lot documentation
synthetic route 4-aminopyrazole-3-carboxylic acid scale-up

In Vivo Anti-Angiogenic Efficacy of Pyrazolo[4,3-d]pyrimidine Core Confirmed in CAM Assay, Surpassing Cytotoxic Antimitotics

Trisubstituted pyrazolo[4,3-d]pyrimidines, chemically derived from the same core scaffold, were evaluated in the chick chorioallantoic membrane (CAM) assay for anti-angiogenic activity. Compounds LGR1406 and LGR1407 significantly reduced angiogenesis at non-cytotoxic concentrations (10 μM), achieving 60% and 30% inhibition of total tube length, respectively, without inducing endothelial cell toxicity [1]. In contrast, the reference anti-angiogenic agent sunitinib—a multi-kinase inhibitor—exerts its effect through broader kinase inhibition with concomitant cytotoxicity. The pyrazolo[4,3-d]pyrimidine series instead preferentially targets CDK5, providing a mechanistically differentiated anti-angiogenic strategy with in vivo validation [2].

Angiogenesis (CAM)
Cross-study
LGR1406 60% tube-length reduction at 10 µM; non-cytotoxic; CDK5-driven mechanism
Supports angiogenesis probe research model context
In vivo CAM assay; confirm in alternative angiogenesis models
angiogenesis in vivo CAM assay CDK5 inhibition

High-Value Application Scenarios for 5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Based on Differentiated Evidence


CDK Inhibitor Lead Generation with Intrinsic Cellular Potency Advantage

Medicinal chemistry teams building focused kinase inhibitor libraries should anchor their design on the 5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid scaffold, leveraging the demonstrated >10-fold cellular potency advantage over purine-based CDK inhibitor CR8 [1]. The 3-COOH handle permits direct amide coupling to generate diverse 3-carboxamide derivatives, while the 5-NH₂ group can be functionalized via reductive amination or acylation to explore vectors critical for CDK2, CDK5, CDK7, and CDK9 selectivity.

Selective Adenosine A3 Receptor Antagonist Development with Picomolar Affinity Potential

Structure-based drug design groups targeting the hA₃ adenosine receptor for oncology or inflammation indications should select this scaffold over pyrazolo[3,4-d]pyrimidine isomers, as the [4,3-d] core has yielded antagonists with picomolar Ki values (0.027 nM) and >10,000-fold subtype selectivity [2]. The vectorial elaboration from the 3-carboxylic acid and 5-amino groups maps directly onto the pharmacophore model that produced this selectivity, offering a privileged starting geometry for fragment growing.

Anti-Angiogenic Probe Development with In Vivo Validation and Favorable Toxicity Profile

For translational oncology researchers seeking anti-angiogenic agents with a differentiated CDK5-driven mechanism and established in vivo efficacy in the CAM assay, this scaffold provides a validated entry point [3]. The non-cytotoxic anti-angiogenic profile at efficacious concentrations distinguishes pyrazolo[4,3-d]pyrimidine-based compounds from multi-kinase inhibitors such as sunitinib, reducing the risk of treatment-emergent toxicities in chronic dosing regimens.

High-Throughput Library Synthesis Leveraging Superior Aqueous Solubility and Synthetic Tractability

High-throughput chemistry groups and CROs performing parallel amide library synthesis should prefer 5-amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid over regioisomeric 5-carboxylic acid building blocks due to its lower LogP (−1.26 vs. −0.87), which ensures compatibility with aqueous reaction conditions and simplifies automated purification . The well-precedented synthetic route from commercially available 4-aminopyrazole-3-carboxylic acid further guarantees reliable bulk supply for large-scale library production.

Application
Selection Property
Validation Focus
CDK inhibitor lead generation
Reported cellular potency context vs. purine isostere
CDK isoform selectivity profiling
Adenosine A3 antagonist development
Subtype selectivity window >10,000-fold
GPCR counter-screen panel
Anti-angiogenic probe research
CDK5-driven mechanism; CAM assay response context
Endothelial cell viability counterscreen
High-throughput library synthesis
Aqueous-compatible LogP; 3-COOH coupling accessibility
Amide coupling efficiency and purification recovery
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